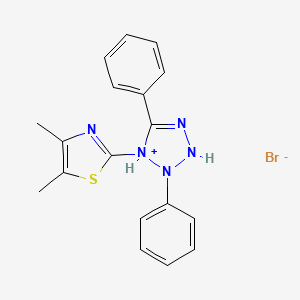
N'-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine is an organic compound characterized by its complex structure, featuring multiple phenyl groups attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Ethane-1,2-diamine Backbone: Starting with ethane-1,2-diamine, the compound can be functionalized with protective groups to prevent unwanted side reactions.
Introduction of Phenyl Groups: Using Grignard reagents or Friedel-Crafts alkylation, phenyl groups can be introduced at the desired positions.
Coupling Reactions: The intermediate compounds are then coupled using reagents like palladium catalysts to form the final product.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry or as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine: can be compared with other diamine compounds with phenyl groups, such as:
Uniqueness
The uniqueness of N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine lies in its specific arrangement of phenyl groups and the ethane-1,2-diamine backbone, which may confer distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Número CAS |
627522-66-1 |
|---|---|
Fórmula molecular |
C31H34N2 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
N'-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C31H34N2/c1-5-13-26(14-6-1)30(27-15-7-2-8-16-27)21-22-32-23-24-33-25-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25H2 |
Clave InChI |
PEWDEQBYXBIJMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


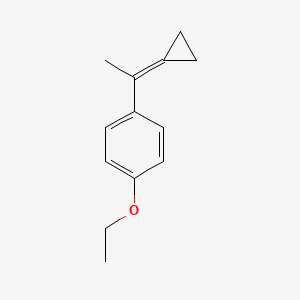
![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)
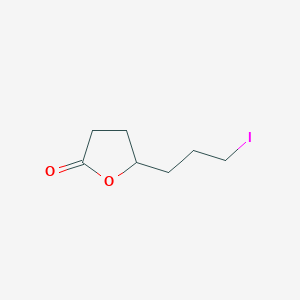
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
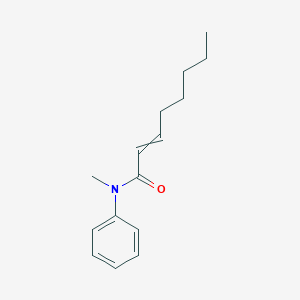
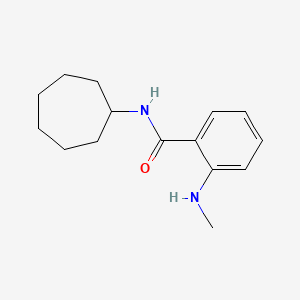


![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
